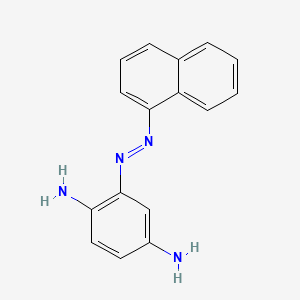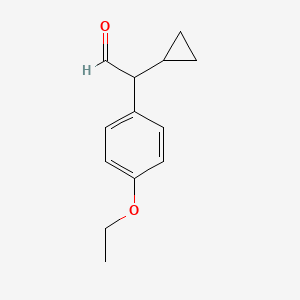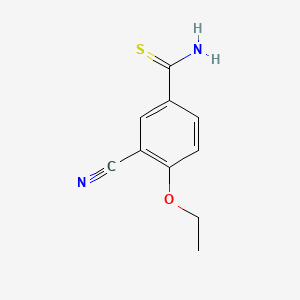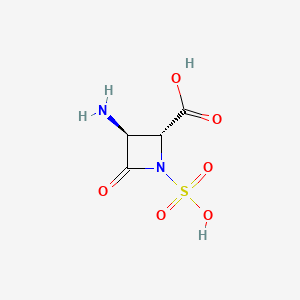
11-Oxohaemanthamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
11-Oxohaemanthamine is a unique alkaloid belonging to the Amaryllidaceae family, specifically derived from the genus Hippeastrum . This compound is characterized by its 5,10b-ethanophenanthridine skeleton and a ketone carbonyl group at the C11 position, distinguishing it from other haemanthamine-type alkaloids which typically have a hydroxyl substituent at C11 .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 11-Oxohaemanthamine involves several steps, starting from the precursor norbelladine. The key steps include methylation to form 4’-O-methylnorbelladine, followed by phenolic oxidative coupling to form the core structure .
Industrial Production Methods: advancements in synthetic biology and biotechnological approaches may offer potential methods for large-scale production in the future .
Chemical Reactions Analysis
Types of Reactions: 11-Oxohaemanthamine undergoes various chemical reactions, including:
Oxidation: Introduction of the ketone carbonyl group at C11.
Reduction: Potential reduction of the ketone group to a hydroxyl group.
Substitution: Possible substitution reactions at other positions on the phenanthridine skeleton.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Various electrophiles and nucleophiles under appropriate conditions.
Major Products: The major products formed from these reactions include derivatives with modified functional groups, such as hydroxyl or substituted phenanthridine derivatives .
Scientific Research Applications
11-Oxohaemanthamine has garnered interest for its diverse biological activities. Some of its notable applications include:
Antitumor Activity: Exhibits cytotoxic effects against various cancer cell lines.
Antimicrobial Properties: Shows potential as an antimicrobial agent against certain bacterial and fungal strains.
Enzyme Inhibition: Acts as an inhibitor of acetylcholinesterase, making it a candidate for Alzheimer’s disease research.
Mechanism of Action
The mechanism of action of 11-Oxohaemanthamine involves its interaction with specific molecular targets and pathways. For instance, its antitumor activity is attributed to its ability to bind to the ribosomal A-site cleft, inhibiting protein synthesis . Additionally, its acetylcholinesterase inhibitory activity is linked to its binding to the enzyme’s active site, preventing the breakdown of acetylcholine .
Comparison with Similar Compounds
Haemanthamine: Similar structure but with a hydroxyl group at C11.
Crinine: Another alkaloid with a similar core structure but different functional groups.
Properties
CAS No. |
1472-75-9 |
|---|---|
Molecular Formula |
C17H17NO4 |
Molecular Weight |
299.326 |
InChI |
InChI=1S/C17H17NO4/c1-20-11-2-3-17-12-6-14-13(21-9-22-14)4-10(12)7-18(8-16(17)19)15(17)5-11/h2-4,6,11,15H,5,7-9H2,1H3/t11-,15+,17+/m1/s1 |
InChI Key |
UQKMNPMXAVRLTD-PJQXDXOGSA-N |
SMILES |
COC1CC2C3(C=C1)C(=O)CN2CC4=CC5=C(C=C34)OCO5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-[(2-Oxo-1,2-dihydro-3H-pyrrolo[2,3-b]pyridin-3-ylidene)methyl]quinoline-8-sulfonic acid](/img/structure/B576273.png)



![2H-Thiazolo[4,5-C]carbazole](/img/structure/B576285.png)
![Phenol, 2-[[(2-phenyl-3-piperidinyl)amino]methyl]-4-[5-(trifluoromethyl)-1H-tetrazol-1-YL]-, (2S-cis)-](/img/structure/B576286.png)
![tert-butyl N-[(2E,4E)-6-oxohexa-2,4-dienyl]carbamate](/img/structure/B576288.png)

